



Application Notes: In Vitro [35]GTPyS Binding Assays for Roxindole Mesylate

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Compound of Interest		
Compound Name:	Roxindole mesylate	
Cat. No.:	B055957	Get Quote

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Introduction

Roxindole mesylate is a psychoactive compound with a complex pharmacological profile, exhibiting high affinity for multiple serotonin and dopamine receptors. It has been investigated for its potential antidepressant and antipsychotic properties. A key method for characterizing the functional activity of Roxindole at its G protein-coupled receptor (GPCR) targets is the in vitro [35 S]GTPyS binding assay. This assay provides a direct measure of G protein activation, the first step in the signaling cascade following agonist binding to a GPCR. By quantifying the binding of the non-hydrolyzable GTP analog, [35 S]GTPyS, to G proteins in response to a ligand, researchers can determine the potency (EC $_{50}$) and efficacy (E $_{max}$) of the compound, thereby classifying it as a full agonist, partial agonist, or antagonist.

These application notes provide a summary of the functional activity of **Roxindole mesylate** at key human serotonin and dopamine receptors as determined by [35S]GTPγS binding assays, along with a detailed protocol for performing such an assay.

Data Presentation

The following tables summarize the quantitative data for **Roxindole mesylate**'s activity at various human recombinant receptors, as determined by [35S]GTPyS binding assays.[1]

Table 1: Functional Activity of Roxindole Mesylate at Human Dopamine Receptors



Receptor Subtype	pEC ₅₀	E _{max} (% of Dopamine)	Activity Profile
hD ₂	7.88	10.5%	Weak Partial Agonist
hD₃	9.23	30.0%	Partial Agonist
hD4	7.69	35.1%	Partial Agonist

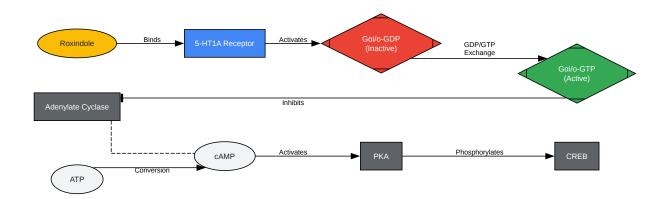
Table 2: Functional Activity of **Roxindole Mesylate** at Human Serotonin Receptors

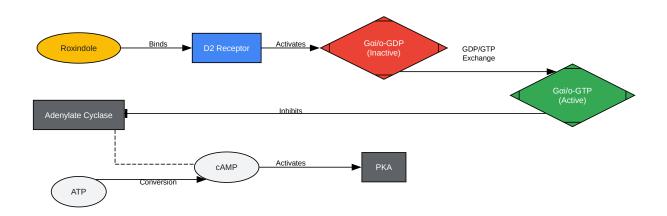
Receptor Subtype	pEC ₅₀	E _{max} (% of 5-HT)	Activity Profile
h5-HT1a	Not explicitly stated in the primary source, but high potency is implied by a pK _i of 9.42	59.6%	Partial Agonist
h5-HT _{1e}	-	27.1%	Weak Partial Agonist
h5-HT1D	-	13.7%	Very Weak Partial Agonist

Signaling Pathways

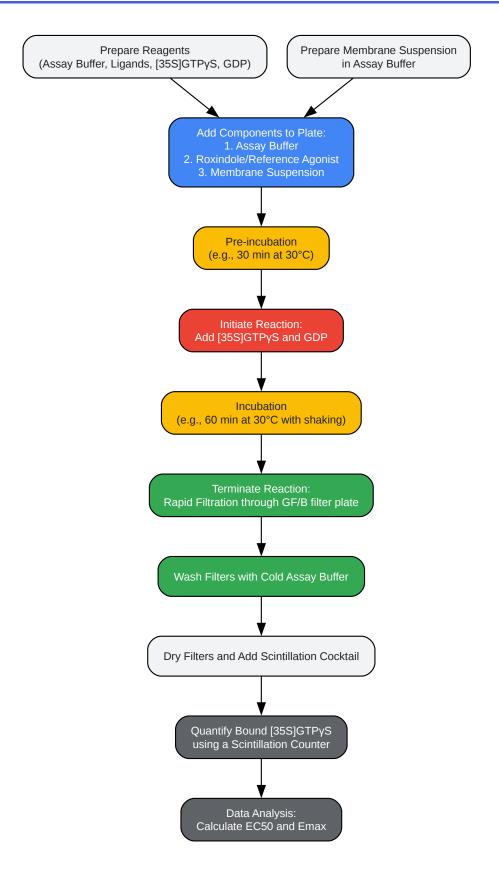
The following diagrams illustrate the canonical signaling pathways for the 5-HT_{1a} and D₂ receptors, both of which are coupled to inhibitory G proteins (G_i/G_o) .











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References

- 1. Actions of roxindole at recombinant human dopamine D2, D3 and D4 and serotonin 5-HT1A, 5-HT1B and 5-HT1D receptors PubMed [pubmed.ncbi.nlm.nih.gov]
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